![molecular formula C28H18FN5O2S3 B2940063 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690645-13-7](/img/structure/B2940063.png)

2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

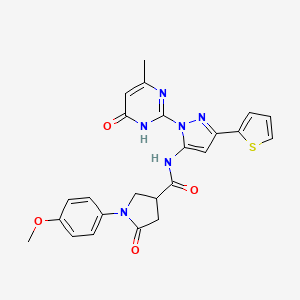

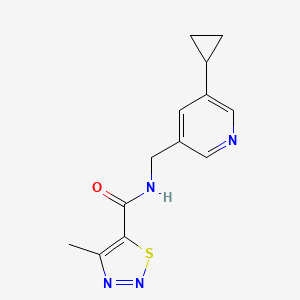

The compound “2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a chemical compound with the molecular formula C27H17F4N3O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound involves several key components, including a thieno[2,3-d]pyrimidin-2-yl group, a 4-fluorophenyl group, and a 3-phenyl-1,2,4-thiadiazol-5-yl group . The fluorine atoms are disordered over two sites with occupancies of 0.627 (3) and 0.373 (3) in the phenylene-oxazolyl-phenyl and in oxazolyl-phenyl fragments, respectively .

Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . It has a molecular weight of 555.5663928 .

Aplicaciones Científicas De Investigación

Pharmacological Evaluation and Drug Development

The compound has been a focus in pharmacological evaluations, particularly in the development of inhibitors for specific enzymes or proteins. For instance, it has been explored in the context of glutaminase inhibitors, which are crucial in cancer therapeutics. Studies on analogs of this compound reveal insights into improving drug-like properties and solubility, contributing to the development of potential treatments for lymphoma and other cancers (Shukla et al., 2012).

Molecular Imaging and Diagnostic Applications

Compounds structurally related to this chemical have been used in molecular imaging, especially in positron emission tomography (PET). They serve as selective ligands for certain proteins, aiding in the visualization of biological processes related to neuroinflammation and other conditions (Dollé et al., 2008).

Anticancer Research

There's significant interest in this compound and its derivatives for anticancer research. It's involved in the synthesis of compounds that exhibit cytotoxic activities against various cancer cell lines. These studies contribute to understanding the molecular mechanisms of cancer and developing new therapeutic strategies (Abu-Melha, 2021).

Exploration in Antimicrobial Applications

This compound is also pivotal in synthesizing derivatives with antimicrobial properties. Research in this area focuses on creating new compounds that can act against a range of bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungal agents (Badiger et al., 2013).

Computational Chemistry and Drug Design

Computational studies involving this compound and its derivatives are crucial in drug discovery and development. These studies provide insights into the molecular structure, interactions, and potential pharmacokinetic properties, which are essential in designing effective and safe drugs (Mary et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Research involving this compound often focuses on synthesizing new heterocyclic compounds with potential therapeutic applications. These studies expand the chemical space and contribute to the discovery of new molecules with diverse biological activities (Alqasoumi et al., 2009).

Propiedades

IUPAC Name |

2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18FN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(33-39-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,31,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXDXXVYGHFUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)F)C(=O)N3C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18FN5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2939985.png)

![N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2939986.png)

![tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2939987.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)